molecular formula C18H18 B12616852 1,4-Diphenyl-4-methyl-1-pentyne CAS No. 917878-21-8

1,4-Diphenyl-4-methyl-1-pentyne

Cat. No.: B12616852
CAS No.: 917878-21-8
M. Wt: 234.3 g/mol
InChI Key: MQUZIRXSBSCDEL-UHFFFAOYSA-N
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Description

1,4-Diphenyl-4-methyl-1-pentyne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and phenyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-4-methyl-1-pentyne can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenyl-1-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-4-methyl-1-pentyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkanes.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Diphenyl-4-methyl-1-pentyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-4-methyl-1-pentyne involves its interaction with molecular targets through its alkyne and phenyl groups. The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The phenyl groups can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenyl-1-butyne
  • 4-Methyl-1-pentyne
  • 1,4-Diphenyl-1,3-butadiene

Uniqueness

1,4-Diphenyl-4-methyl-1-pentyne is unique due to the presence of both phenyl groups and a methyl group attached to the alkyne carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of phenyl and methyl groups enhances its stability and potential for diverse chemical transformations.

Biological Activity

1,4-Diphenyl-4-methyl-1-pentyne (C18H18) is a compound belonging to the class of alkynes that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-tumor, anti-inflammatory, and neuroprotective effects.

This compound is characterized by its unique structure which includes two phenyl groups and a terminal alkyne. Its molecular formula is C18H18, and it has a molecular weight of 234.34 g/mol. The compound's structure facilitates various chemical reactions, making it a candidate for biological activity studies.

1. Anti-Tumor Activity

Research indicates that this compound exhibits anti-tumor properties . In a study examining the effects of various alkynes on cancer cell lines, it was observed that compounds with similar structures inhibited tumor growth in vitro. The mechanisms were attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

2. Neuroprotective Effects

The neuroprotective activity of this compound has been evaluated through experiments involving corticosterone-induced apoptosis in PC12 cells. The compound demonstrated a concentration-dependent protective effect by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. Specifically, treatment with this compound resulted in increased Bcl-2 expression and decreased levels of Bax and caspase-3, suggesting its potential as a neuroprotective agent .

3. Anti-Inflammatory Properties

In addition to its anti-tumor and neuroprotective effects, this compound has shown anti-inflammatory activity . Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell types, thereby reducing inflammation markers in experimental models .

Case Study 1: Neuroprotection in PC12 Cells

A study conducted on PC12 cells treated with corticosterone showed that this compound significantly reduced cell death compared to untreated controls. The results indicated that at a concentration of 10 μM, the compound provided protective effects comparable to established neuroprotective agents .

Treatment GroupCell Viability (%)Bcl-2 ExpressionBax Expression
Control100BaselineBaseline
Corticosterone30LowHigh
Compound Treatment80HighLow

Case Study 2: Anti-Tumor Efficacy

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values varied across different cell lines but generally indicated potent anti-cancer properties .

Properties

CAS No.

917878-21-8

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

(2-methyl-5-phenylpent-4-yn-2-yl)benzene

InChI

InChI=1S/C18H18/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,15H2,1-2H3

InChI Key

MQUZIRXSBSCDEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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